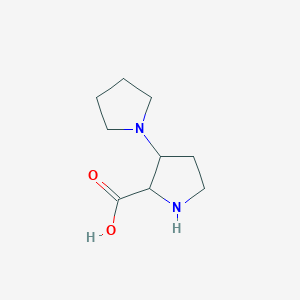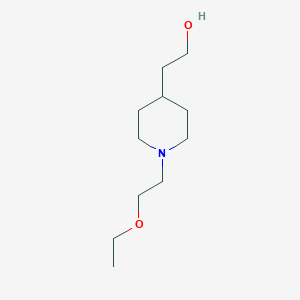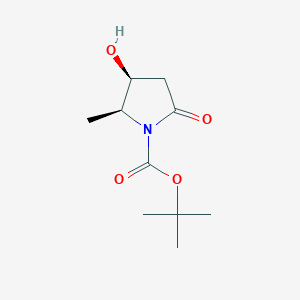
Tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 664364-20-9 . It has a molecular weight of 215.25 . The IUPAC name for this compound is tert-butyl (2S,3S)-3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO4/c1-6-7 (12)5-8 (13)11 (6)9 (14)15-10 (2,3)4/h6-7,12H,5H2,1-4H3/t6-,7-/m0/s1 . For a detailed molecular structure analysis, it is recommended to refer to the InChI key and other related resources .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For a detailed analysis of the chemical reactions, it is recommended to refer to relevant scientific literature .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . . It is recommended to store this compound at a temperature of 4°C . For more detailed physical and chemical properties, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .Scientific Research Applications
Supramolecular Arrangements and Crystal Structure Analysis
- Research on substituted oxopyrrolidine analogues, including a tert-butyl variant, revealed their ability to form diverse supramolecular assemblies influenced by weak intermolecular interactions like CH⋯O/CH⋯π/H⋯H. This study provides insights into how bulky substitutions on these scaffolds can lead to fascinating supramolecular assemblies through various weak interactions, despite lacking a hydrogen bond donor and acceptor system (Samipillai et al., 2016).
Synthesis and Characterization in Organic Chemistry
- A study detailed the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, including a tert-butyl variant, demonstrating its potential in organic synthesis applications (Padwa et al., 2003).
- Another study focused on the synthesis, characterization, and DFT analyses of tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, demonstrating the utility of tert-butyl variants in synthesizing complex organic molecules (Çolak et al., 2021).
Application in Medicinal Chemistry
- A tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate was synthesized as a highly functionalized 2-pyrrolidinone, which was used in the development of novel macrocyclic Tyk2 inhibitors. This showcases its role in aiding the development of new therapeutic agents (Sasaki et al., 2020).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety and hazard information, please refer to the MSDS .
Future Directions
Properties
IUPAC Name |
tert-butyl (2S,3S)-3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6-7,12H,5H2,1-4H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISRHDLCFAHVPK-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC(=O)N1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea](/img/structure/B1413449.png)
![methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1413450.png)


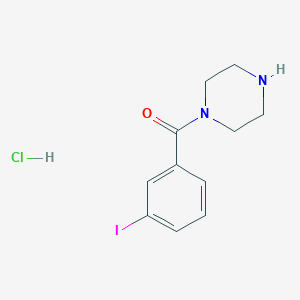

![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B1413457.png)
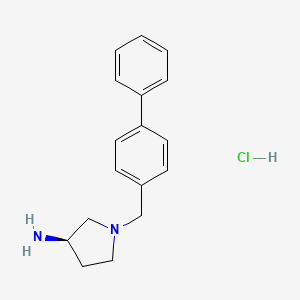
![2-[1-(propan-2-yl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B1413462.png)
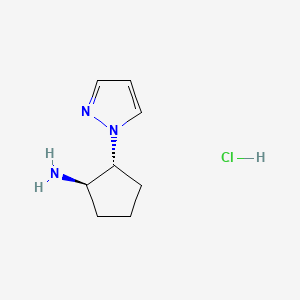
![Methyl[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B1413464.png)
